molecular formula C10H11N3O2S B4008360 N-(2-methoxyethyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2-methoxyethyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B4008360
M. Wt: 237.28 g/mol
InChI Key: WDZBMGLFBBNBOI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as ME-BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ME-BTCA is a benzothiadiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study outlines the synthesis of novel compounds using 2-amino substituted benzothiazoles and their evaluated antimicrobial activity, indicating variable and modest efficacy against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antioxidative and Antiproliferative Potential

Another research presented the synthesis of benzimidazole/benzothiazole-2-carboxamides, which were assessed for antiproliferative activity against cancer cells and antioxidant capacity. One compound demonstrated significant antioxidative potency, suggesting a basis for further optimization of the benzazole-2-carboxamide scaffold for developing efficient antioxidants or systems with antiproliferative activity (Cindrić et al., 2019).

Anti-Inflammatory and Analgesic Agents

Further exploration led to the synthesis of novel benzodifuranyl derivatives showing significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities. This highlights their potential as COX-2 inhibitors with implications in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Probes for Biological Applications

The development of a ratiometric fluorescent probe derived from benzothiazole for monitoring human carboxylesterase 1 activity both in vitro and within cells, suggests its utility in biochemical assays and cellular imaging, enhancing the understanding of enzyme activities in various biological contexts (Liu et al., 2014).

Liquid Crystals and Material Science

Research on calamitic liquid crystals featuring a benzothiazole core for potential applications in displays and sensors, underlines the versatility of benzothiazole derivatives in material science. This work showcases the mesomorphic properties of these compounds, contributing to advancements in liquid crystal technologies (Ha et al., 2010).

properties

IUPAC Name

N-(2-methoxyethyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-5-4-11-10(14)7-2-3-9-8(6-7)12-13-16-9/h2-3,6H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZBMGLFBBNBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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